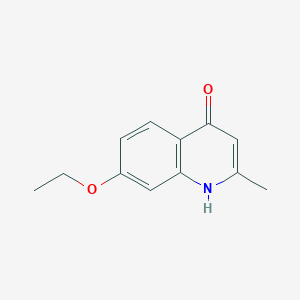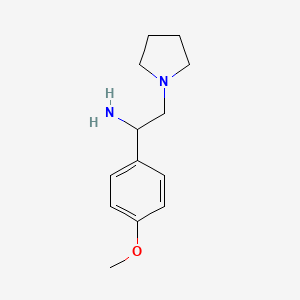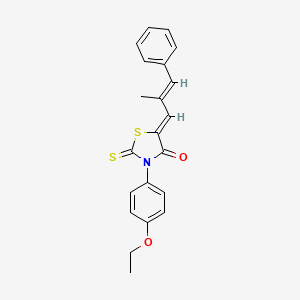
7-Ethoxy-2-methylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Etoxi-2-metilquinolin-4-ol es un derivado de quinolina con la fórmula molecular C12H13NO2. Este compuesto es parte de la familia de la quinolina, conocida por sus diversas aplicaciones en química medicinal, química orgánica sintética y química industrial. Los derivados de quinolina a menudo se exploran por sus posibles actividades biológicas y aplicaciones farmacéuticas.
Métodos De Preparación
La síntesis de 7-Etoxi-2-metilquinolin-4-ol se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2-metilquinolina con yoduro de etilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) en condiciones de reflujo. El producto luego se purifica mediante recristalización o cromatografía en columna.
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes.
Análisis De Reacciones Químicas
7-Etoxi-2-metilquinolin-4-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando reactivos como el permanganato de potasio o el trióxido de cromo para formar derivados de quinolina-4-ona.
Reducción: Las reacciones de reducción que utilizan agentes como el borohidruro de sodio pueden convertir el compuesto en su derivado hidroquinolina correspondiente.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de quinolina, permitiendo la introducción de varios grupos funcionales. Los reactivos comunes incluyen halógenos, cloruros de sulfonilo y agentes de nitración.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación generalmente produce derivados de quinolina-4-ona, mientras que la reducción da como resultado derivados de hidroquinolina.
Aplicaciones Científicas De Investigación
7-Etoxi-2-metilquinolin-4-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de quinolina más complejos. Su estructura única permite diversas funcionalizaciones, lo que lo convierte en un valioso en la química orgánica sintética.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas. Los investigadores exploran sus interacciones con los objetivos biológicos para desarrollar nuevos agentes terapéuticos.
Medicina: Los derivados de quinolina, incluido el 7-Etoxi-2-metilquinolin-4-ol, se investigan por su posible uso en el desarrollo de fármacos. Su capacidad de interactuar con varias vías biológicas los convierte en candidatos prometedores para nuevos medicamentos.
Industria: En aplicaciones industriales, este compuesto se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversos procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de 7-Etoxi-2-metilquinolin-4-ol implica su interacción con objetivos y vías moleculares específicos. En los sistemas biológicos, puede inhibir enzimas o receptores involucrados en procesos celulares críticos. Por ejemplo, se sabe que los derivados de quinolina inhiben las topoisomerasas, enzimas esenciales para la replicación y reparación del ADN. Esta inhibición puede conducir a la interrupción de las funciones celulares y, en última instancia, a la muerte celular, lo que hace que estos compuestos sean efectivos contra las células cancerosas.
Comparación Con Compuestos Similares
7-Etoxi-2-metilquinolin-4-ol se puede comparar con otros compuestos similares, como:
6-Etoxi-2-metilquinolin-4-ol: Este compuesto tiene una estructura similar, pero con el grupo etoxi en la posición 6 en lugar de la posición 7. El cambio de posición puede afectar su reactividad y actividad biológica.
4-Hidroxi-2-metilquinolina: Este compuesto carece del grupo etoxi, lo que puede alterar significativamente sus propiedades químicas y aplicaciones.
7-Metoxi-2-metilquinolin-4-ol: El grupo metoxi en lugar del grupo etoxi puede conducir a diferencias en la solubilidad y la reactividad.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
7-ethoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-11(7-9)13-8(2)6-12(10)14/h4-7H,3H2,1-2H3,(H,13,14) |
Clave InChI |
PPAWNRTVPYMIDK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(=O)C=C(N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)
![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)

![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)

![[Hydroxy(pyridin-4-yl)methyl]phosphonic acid](/img/structure/B12128232.png)
![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-](/img/structure/B12128244.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)
![(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128250.png)

![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12128257.png)
